4,4'-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2’-bipyridine is a complex organic compound that belongs to the class of thienothiophenes. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound includes two thienothiophene units fused with a bipyridine core, which contributes to its stability and electronic characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2’-bipyridine typically involves multiple steps, starting with the preparation of the thienothiophene units. One common method includes the formation of 3-alkylthieno[3,2-b]thiophenes through a ring formation reaction from 3-bromothiophene . The thienothiophene units are then coupled with a bipyridine core using palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bipyridine core to dihydropyridine derivatives.
Substitution: Halogenation and alkylation reactions can introduce different functional groups to the thienothiophene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridine derivatives, and various substituted thienothiophenes .
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2’-bipyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,4’-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2’-bipyridine involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s conjugated structure allows for efficient charge transport and light absorption, making it suitable for use in electronic devices.
Biological Interactions: In biological systems, the compound can interact with cellular membranes and proteins, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-b]thiophene: A simpler analog with similar electronic properties but lacking the bipyridine core.
Indacenodithieno[3,2-b]thiophene: Another related compound with a more complex structure, used in high-efficiency polymer solar cells.
Benzo[1,2-b4,5-b’]dithiophene: A compound with similar applications in organic electronics but different structural features.
Uniqueness
4,4’-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2’-bipyridine stands out due to its unique combination of thienothiophene units and a bipyridine core, providing enhanced stability and electronic properties compared to its analogs .
Eigenschaften
CAS-Nummer |
1042737-20-1 |
---|---|
Molekularformel |
C38H44N2S4 |
Molekulargewicht |
657.0 g/mol |
IUPAC-Name |
4-(5-octylthieno[3,2-b]thiophen-3-yl)-2-[4-(5-octylthieno[3,2-b]thiophen-3-yl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C38H44N2S4/c1-3-5-7-9-11-13-15-29-23-35-37(43-29)31(25-41-35)27-17-19-39-33(21-27)34-22-28(18-20-40-34)32-26-42-36-24-30(44-38(32)36)16-14-12-10-8-6-4-2/h17-26H,3-16H2,1-2H3 |
InChI-Schlüssel |
PCDGDZVGOFUGHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC2=C(S1)C(=CS2)C3=CC(=NC=C3)C4=NC=CC(=C4)C5=CSC6=C5SC(=C6)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.